molecular formula C11H13ClF3NO B7902124 N-(2-Chloro-5-(trifluoromethyl)benzyl)-2-methoxyethanamine

N-(2-Chloro-5-(trifluoromethyl)benzyl)-2-methoxyethanamine

Cat. No.: B7902124
M. Wt: 267.67 g/mol
InChI Key: DSMMYCVRVZQAPU-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-(trifluoromethyl)benzyl)-2-methoxyethanamine is an organic compound that features a benzylamine structure with a trifluoromethyl group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(trifluoromethyl)benzyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)benzyl chloride and 2-methoxyethanamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chloro-5-(trifluoromethyl)benzyl chloride is reacted with 2-methoxyethanamine in an appropriate solvent, such as dichloromethane or toluene, at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-(trifluoromethyl)benzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted benzylamines or ethers.

Scientific Research Applications

N-(2-Chloro-5-(trifluoromethyl)benzyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-(trifluoromethyl)benzyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The trifluoromethyl group and the chlorine atom enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    2-Chloro-5-(trifluoromethyl)benzylamine: Lacks the methoxy group present in N-(2-Chloro-5-(trifluoromethyl)benzyl)-2-methoxyethanamine.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the methoxy group, which confer distinct chemical and biological properties. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3NO/c1-17-5-4-16-7-8-6-9(11(13,14)15)2-3-10(8)12/h2-3,6,16H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMMYCVRVZQAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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